molecular formula C9H13ClN2 B1482293 4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole CAS No. 2090836-51-2

4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole

Cat. No. B1482293
M. Wt: 184.66 g/mol
InChI Key: MEHJZXKJZPZZGW-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Biological Activities of Pyrazole Derivatives

Pyrazole derivatives are synthesized using various methodologies, including condensation followed by cyclization or multicomponent reactions (MCRs), often under conditions such as microwave irradiation or using reagents like phosphorus oxychloride (POCl3) and hydrazine. These methods facilitate the synthesis of pyrazoles with potential yields and offer convenient strategies for annelating different heterocyclic nuclei with pyrazoles, thereby extending the categories of bioactive heterocyclic systems (Dar & Shamsuzzaman, 2015).

Pyrazole Scaffolds in Medicinal Chemistry

Pyrazole scaffolds serve as key elements in drug design due to their effectiveness as antimicrobial, anticancer, antimalarial, and other therapeutic agents. They are recognized for their success against multiple targets, including DNA gyrase, topoisomerase IV, Hsp90, and various kinase enzymes. The structural diversity and ability to integrate with different pharmacophores make pyrazole derivatives a focal point in the development of potent therapeutic medicines (Karati et al., 2022).

Multifunctional Applications of Pyrazolines

Pyrazoline derivatives, closely related to pyrazoles, exhibit a wide array of biological effects, including anticancer activity. Research in this area focuses on synthesizing new pyrazoline derivatives to explore their anticancer potentials further, indicating the significant scope for pyrazoline-based research in addressing cancer treatment challenges (Ray et al., 2022).

Pyrazole and Pyrazoline in Heterocyclic Chemistry

In addition to their therapeutic applications, pyrazoles and pyrazolines are essential in heterocyclic chemistry, offering a platform for synthesizing structurally unique compounds. Their reactivity facilitates the creation of hexasubstituted pyrazolines and derivatives with novel chemical and physical properties, contributing to the advancement of organic synthesis and medicinal chemistry (Baumstark et al., 2013).

Safety And Hazards

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Future Directions

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Please note that the specific details for each of these sections would depend on the specific compound and the available scientific literature. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific literature database. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c10-5-4-8-6-11-12-9(8)7-2-1-3-7/h6-7H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHJZXKJZPZZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C=NN2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole
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Reactant of Route 6
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